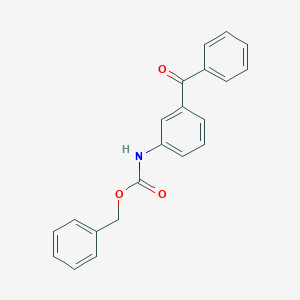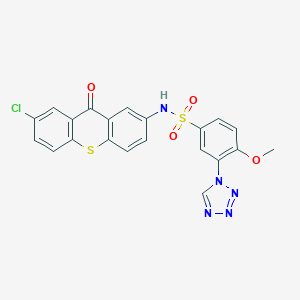
methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate, also known as MDIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDIB is a member of the isochromene family, which is known for its diverse biological activities.
科学的研究の応用
Methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent and a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, this compound has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In agriculture, this compound has been studied for its potential as a natural insecticide.
作用機序
The mechanism of action of methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, antioxidant, and neuroprotective properties. In vivo studies in animal models have demonstrated that this compound can reduce inflammation, improve cognitive function, and protect against neurodegeneration. However, more studies are needed to fully understand the biochemical and physiological effects of this compound in humans.
実験室実験の利点と制限
One of the main advantages of using methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and standard laboratory equipment. Additionally, this compound has been shown to have low toxicity and good stability under normal laboratory conditions. However, one limitation of using this compound in lab experiments is its relatively low yield, which can make large-scale production challenging.
将来の方向性
There are several future directions for research on methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate. One area of interest is the development of this compound-based materials for use in electronic and optical devices. Another area of interest is the further investigation of this compound's potential as a natural insecticide. Additionally, more studies are needed to fully understand the biochemical and physiological effects of this compound in humans, particularly in the context of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for this compound could enable larger-scale production and facilitate its use in various applications.
合成法
Methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzoic acid with 2,3-dimethoxybenzaldehyde, followed by cyclization with acetic anhydride and subsequent methylation. The final product is obtained through purification using column chromatography. The yield of this compound using this method is approximately 50%.
特性
分子式 |
C19H20O5 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate |
InChI |
InChI=1S/C19H20O5/c1-21-16-10-14-8-9-24-18(15(14)11-17(16)22-2)12-4-6-13(7-5-12)19(20)23-3/h4-7,10-11,18H,8-9H2,1-3H3 |
InChIキー |
RLTXJIRIDBCBKQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)C(=O)OC)OC |
正規SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)


![3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile](/img/structure/B263136.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)

![Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate](/img/structure/B263147.png)
![ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B263149.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B263151.png)
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B263152.png)

![1-{[5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B263156.png)